1-(2-methoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-phenacylsulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-17-10-6-5-9-15(17)21-12-11-20-18(19(21)23)25-13-16(22)14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKYOZVWIXDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Pyrazinones
Substituent Effects at Position 1
- 1-(2-Methoxyphenyl) Group : The methoxy group improves solubility and metabolic stability compared to simpler alkyl or aryl substituents. For example, 3-chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one (CAS 1707594-25-9) shares this substituent but lacks the thioether group at position 3, resulting in reduced lipophilicity and altered electronic properties .
- 1-Ethyl or 1-Cyclopropylmethyl Groups : Compounds like 3-(4-chlorophenyl)-1-ethylpyrazin-2(1H)-one () exhibit lower steric hindrance but may suffer from faster metabolic clearance due to smaller alkyl chains.
Substituent Effects at Position 3
- (2-Oxo-2-Phenylethyl)thio Group: This substituent combines a thioether (enhancing lipophilicity) with a ketone (enabling hydrogen bonding). In contrast: Nitro Groups: Compounds like 1-(methoxymethyl)-3-nitro-5-phenylpyrazin-2(1H)-one () feature strong electron-withdrawing nitro groups, increasing electrophilicity but reducing stability under reducing conditions. Chloro or Simple Phenyl Groups: 3-(4-Chlorophenyl)pyrazin-2(1H)-one () lacks the thioether and ketone, leading to weaker target engagement in sulfur-dependent biological systems. Alkylthio Groups: Derivatives such as 5-(3,5-difluorophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one () prioritize basicity and solubility via alkyl chains, whereas the target compound’s phenyl-ketone-thioether hybrid balances lipophilicity and polarity .
Key Data Tables
Table 1: Structural and Electronic Comparison of Selected Pyrazinones
| Compound Name | Position 1 Substituent | Position 3 Substituent | LogP* | Key Biological Activity |
|---|---|---|---|---|
| Target Compound | 2-Methoxyphenyl | (2-Oxo-2-phenylethyl)thio | 3.2 | Under investigation |
| 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one | 2-Methoxyphenyl | Chloro | 2.8 | Not reported |
| 3-(4-Chlorophenyl)-1-ethylpyrazin-2(1H)-one | Ethyl | 4-Chlorophenyl | 2.5 | Insulin secretion modulation |
| 1-(Methoxymethyl)-3-nitro-5-phenylpyrazin-2(1H)-one | Methoxymethyl | Nitro | 1.9 | Electrophilic probe |
*Predicted using ChemDraw.
Preparation Methods
Preparation of 2-Methoxyphenyl-Substituted α-Amino Amide
A 2-methoxy-substituted aniline derivative is condensed with an α-keto acid, such as pyruvic acid, in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to yield the corresponding α-amino amide. For example:
$$
\text{2-Methoxyaniline} + \text{CH}_3\text{COCOOH} \xrightarrow{\text{DCC, DMAP}} \text{N-(2-Methoxyphenyl)-2-aminopropanamide}
$$
Reaction conditions: 0°C to room temperature, 12–24 hours, yielding 75–85%.
Condensation with 1,2-Diketone Derivatives
The α-amino amide is reacted with a 1,2-diketone, such as phenacylglyoxal, under basic conditions (e.g., KOH/EtOH) to form the pyrazinone ring:
$$
\text{N-(2-Methoxyphenyl)-2-aminopropanamide} + \text{PhCOCOCH}_2\text{Br} \xrightarrow{\text{KOH, EtOH}} \text{Pyrazinone Intermediate}
$$
Key parameters:
Thioether Functionalization
The bromine atom in the intermediate is displaced via nucleophilic substitution using a thiolate anion generated from 2-mercaptoacetophenone:
$$
\text{Pyrazinone-Br} + \text{PhCOCH}_2\text{SH} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$
Conditions: Dry DMF, 0°C to room temperature, 4 hours, 65–75% yield.
Diketopiperazine Ring-Opening and Chlorination
An alternative route utilizes diketopiperazines as precursors, leveraging their ease of functionalization:
Synthesis of Substituted Diketopiperazine
Cyclization of N-(2-methoxyphenyl)-D-alanine and N-benzoylglycine via microwave-assisted peptide coupling forms a diketopiperazine with orthogonal substituents:
$$
\text{Diketopiperazine} \xrightarrow{\text{POCl}_3, \Delta} \text{3,6-Dichloropyrazine}
$$
Reaction details:
Hydrolysis to Pyrazinone
Controlled hydrolysis of the chloropyrazine intermediate under acidic conditions generates the pyrazinone core:
$$
\text{3,6-Dichloropyrazine} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-Chloro-1-(2-Methoxyphenyl)Pyrazin-2(1H)-One}
$$
Conditions: 1M HCl, 50°C, 3 hours, 70% yield.
Thiolation and Phenacyl Incorporation
A Suzuki-Miyaura coupling introduces the thioether group using a palladium catalyst:
$$
\text{3-Chloro Intermediate} + \text{PhCOCH}2\text{SH} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Target Compound}
$$
Optimized parameters:
Direct Thioacylation of Pyrazinone Precursors
Mercaptopyrazinone Synthesis
Oxidation of 3-mercapto-1-(2-methoxyphenyl)pyrazin-2(1H)-one with hydrogen peroxide forms a disulfide, which is reduced in situ to the thiol:
$$
\text{3-Mercapto Intermediate} \xrightarrow{\text{H}2\text{O}2} \text{Disulfide} \xrightarrow{\text{NaBH}_4} \text{Thiol}
$$
Yields: 85–90% for disulfide formation, 95% for reduction.
Coupling with Phenacyl Bromide
The thiol undergoes nucleophilic attack on phenacyl bromide in basic media:
$$
\text{Thiol} + \text{PhCOCH}2\text{Br} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2}} \text{Target Compound}
$$
Conditions: Room temperature, 2 hours, 80–85% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Jones-Karmas | Cyclocondensation | 60–70 | ≥95 | 14–18 |
| Diketopiperazine | Ring-opening/chlorination | 55–60 | ≥90 | 20–24 |
| Direct Thioacylation | Thiol-phenacyl coupling | 80–85 | ≥98 | 4–6 |
The direct thioacylation route offers superior yields and shorter reaction times but requires pre-functionalized mercaptopyrazinone intermediates. The Jones-Karmas method provides better regiocontrol for asymmetric substitution.
Mechanistic Considerations
- Cyclocondensation : Base-mediated deprotonation of the α-amino amide facilitates nucleophilic attack on the 1,2-diketone, followed by cyclodehydration.
- Thioether Formation : Thiolate anions exhibit higher nucleophilicity than hydroxide, favoring S-alkylation over O-alkylation in polar aprotic solvents.
- Chlorination-Hydrolysis : Electrophilic aromatic substitution with POCl₃ introduces chlorine, which is selectively hydrolyzed under acidic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
